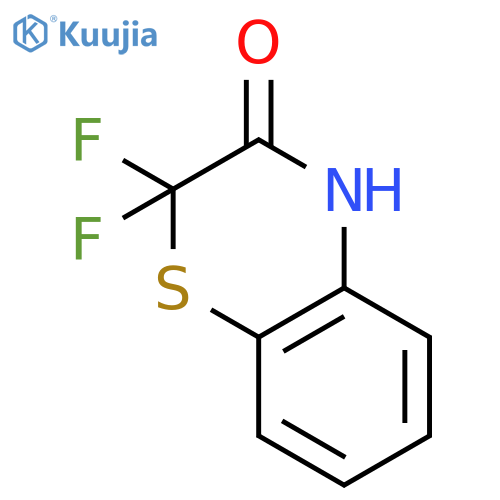

Cas no 1216262-47-3 (2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one)

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one 化学的及び物理的性質

名前と識別子

-

- 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one

- 1216262-47-3

- 2,2-Difluoro-2H-benzo[b][1,4]thiazin-3(4H)-one

- 2,2-difluoro-3,4-dihydro-2H-1,4-benzothiazin-3-one

- MFCD12404008

- CS-0457173

-

- インチ: InChI=1S/C8H5F2NOS/c9-8(10)7(12)11-5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12)

- InChIKey: SPGQWAYVHKUUAZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 201.00599128Da

- どういたいしつりょう: 201.00599128Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D446593-10mg |

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one |

1216262-47-3 | 10mg |

$ 50.00 | 2022-06-02 | ||

| Apollo Scientific | PC450120-250mg |

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one |

1216262-47-3 | 250mg |

£125.00 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527840-250mg |

2,2-Difluoro-2H-benzo[b][1,4]thiazin-3(4H)-one |

1216262-47-3 | 98% | 250mg |

¥1278.00 | 2024-08-09 | |

| TRC | D446593-50mg |

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one |

1216262-47-3 | 50mg |

$ 135.00 | 2022-06-02 | ||

| TRC | D446593-100mg |

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one |

1216262-47-3 | 100mg |

$ 230.00 | 2022-06-02 | ||

| Apollo Scientific | PC450120-1g |

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one |

1216262-47-3 | 1g |

£375.00 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527840-1g |

2,2-Difluoro-2H-benzo[b][1,4]thiazin-3(4H)-one |

1216262-47-3 | 98% | 1g |

¥3844.00 | 2024-08-09 |

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one 関連文献

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-oneに関する追加情報

Introduction to 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one (CAS No. 1216262-47-3) and Its Emerging Applications in Chemical Biology

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 1216262-47-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the benzothiazine class, a scaffold known for its broad spectrum of biological activities. The introduction of fluorine atoms at the 2-position of the benzothiazine ring enhances its metabolic stability and binding affinity, making it a promising candidate for drug discovery and therapeutic development.

The molecular structure of 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one consists of a fused ring system containing sulfur and nitrogen atoms, which contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms not only influences the electronic properties of the molecule but also improves its bioavailability by reducing susceptibility to enzymatic degradation. These structural features have positioned this compound as an attractive building block for the synthesis of novel bioactive molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazine derivatives, particularly those incorporating fluorine substituents. The fluorinated benzothiazines exhibit enhanced binding affinity to various biological targets, including enzymes and receptors involved in critical cellular processes. For instance, studies have demonstrated that compounds with similar scaffolds exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The fluorine atoms play a pivotal role in modulating the binding interactions by increasing lipophilicity and reducing polarity, thereby improving drug-like properties.

One of the most compelling aspects of 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one is its versatility in medicinal chemistry. Researchers have leveraged this scaffold to develop inhibitors targeting a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The benzothiazine core provides a rigid framework that can be modified through various chemical transformations to optimize potency and selectivity. For example, functionalization at the 3-position of the ring has been shown to enhance interactions with specific protein targets, leading to more effective therapeutic outcomes.

The synthesis of 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to introduce fluorine atoms into the molecular framework. These synthetic approaches not only facilitate the production of this compound but also allow for further structural modifications to tailor its biological activity.

Recent research has highlighted the potential of fluorinated benzothiazines as probes for understanding disease mechanisms and developing novel therapeutic strategies. For instance, studies using fluorescently labeled derivatives of this compound have provided insights into cellular pathways involved in cancer metabolism. The ability to track these compounds in living cells has opened new avenues for investigating disease progression and identifying potential drug targets. Additionally, computational modeling techniques have been used to predict binding affinities and optimize molecular structures for improved pharmacological activity.

The pharmaceutical industry has taken note of the promising properties of 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one, leading to several ongoing clinical trials and preclinical studies. These investigations aim to evaluate the safety and efficacy of derivatives based on this scaffold for treating various diseases. The results from these trials are expected to provide valuable data on dosing regimens, side effects, and potential therapeutic benefits. If successful, such studies could pave the way for the development of new drugs that target critical disease pathways.

The environmental impact of fluorinated compounds is another area of consideration in their development and application. While fluorine atoms enhance drug efficacy, they also contribute to environmental persistence. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce environmental footprints. Additionally, researchers are exploring biodegradable analogs that retain pharmacological activity while being more environmentally friendly.

In conclusion,2, Difluoro-(H)-1,,,,,

1

4

-benzothiazin

-3( -

-)

-one

1216262-47-3 (2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one) 関連製品

- 1803752-28-4(3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one)

- 1803704-64-4(4-Amino-2-(aminomethyl)-3-methoxy-5-(trifluoromethoxy)pyridine)

- 2228421-53-0(3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine)

- 1157693-88-3(2-(5-nitrofuran-2-yl)cyclopropan-1-amine)

- 1806783-74-3(3-Cyano-4-(difluoromethyl)-2-hydroxypyridine)

- 1807036-41-4(Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate)

- 946260-09-9(N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide)

- 256420-27-6(4-Methyl-1,2,3thiadiazole-5-carbothioic acid amide)

- 2172132-55-5(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-3-methoxy-2-methylpropanoic acid)

- 2460755-99-9(sodium 2-(1-fluorocyclobutyl)acetate)